![molecular formula C20H23N3O3 B13115975 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)
3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzotriazole core, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid typically involves multiple steps. One common method includes the Sonogashira coupling reaction under microwave irradiation . This method is known for its efficiency and ability to produce high yields. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts, along with appropriate solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, copper co-catalysts, oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., DMF, toluene). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in various substituted benzotriazole derivatives.
科学的研究の応用
3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
作用機序
The mechanism of action of 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazole core can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to target molecules. Additionally, the compound’s ability to donate and accept electrons makes it an effective participant in redox reactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(sec-butyl)-4-(tert-butyl)phenol
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
Uniqueness
What sets 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. The presence of the tert-butyl group enhances its stability, while the hydroxyphenyl moiety contributes to its reactivity and potential for forming hydrogen bonds. These features make it particularly valuable in applications requiring high stability and specific reactivity profiles.
特性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C20H23N3O3/c1-12(19(25)26)9-13-10-14(20(2,3)4)18(24)17(11-13)23-21-15-7-5-6-8-16(15)22-23/h5-8,10-12,24H,9H2,1-4H3,(H,25,26) |
InChIキー |
FFDHADOONASJQG-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




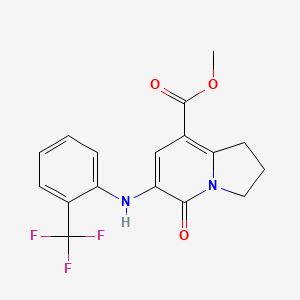
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
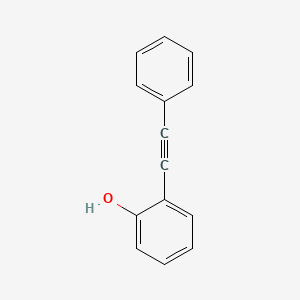
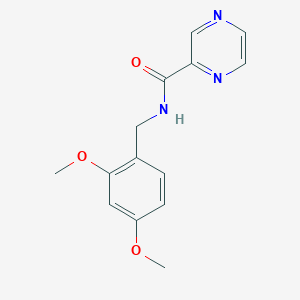
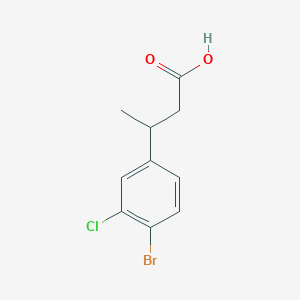
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
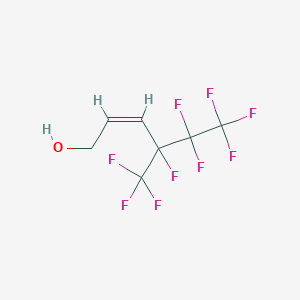
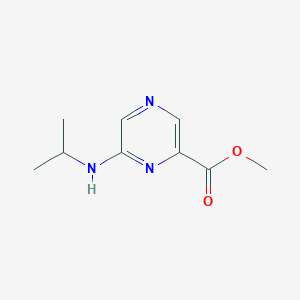

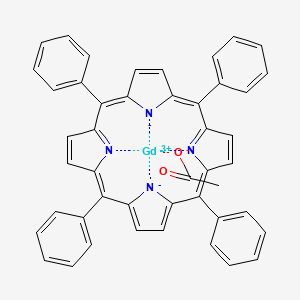
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)

